molecular formula C18H17N3O3 B2965271 2-hydroxy-8-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-15-0

2-hydroxy-8-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2965271
CAS RN: 886897-15-0
M. Wt: 323.352
InChI Key: MDTVXGGQQBDPRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .


Molecular Structure Analysis

The characteristics of the spatial structure of this group of substances were assessed . The spatial structure of these compounds plays a crucial role in their analgesic properties .


Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1. This not only results in bound amine in equimolar quantity but also significantly decreases the acylating capacity of their ethoxycarbonyl groups . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .

Scientific Research Applications

Antibacterial Agents

Compounds similar to the one , such as derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, are known to be highly effective antibiotics . The presence of a sulfur atom in the quinoline moiety is noted to improve antibacterial activity.

UV Curable Resins

Another related compound, 2-Hydroxy-2-methylpropiophenone, is used in the development of UV curable resins for exterior coating applications . It’s possible that your compound could have similar applications in coatings or adhesives.

Drug Synthesis

Pyrrole-3-carboxylic acid amides, which share some structural similarities with your compound, are central to successful drugs like Atorvastatin and Sunitinib . This suggests potential pharmaceutical applications for your compound.

Genetic Material Research

The pyrimidine nucleus is an essential base component of deoxyribonucleic acid (DNA) and has demonstrated various biological activities . Your compound could potentially be used in genetic research or therapy.

Multicomponent Reactions

Compounds with similar structures have been used in multicomponent reactions for synthesizing complex molecules . This indicates that your compound might be useful in synthetic organic chemistry.

Therapeutic Potential

Heterocyclic pyrimidine scaffolds have shown diverse therapeutic potentials in disease pathophysiology . Your compound could be explored for its therapeutic efficacy across various medical conditions.

Future Directions

The future directions for this compound could involve further exploration of its analgesic properties and potential applications in various research fields . Further studies could also focus on improving the synthesis process and exploring the compound’s mechanism of action .

properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-10-21-14(11-12)20-17(23)15(18(21)24)16(22)19-9-7-13-5-3-2-4-6-13/h2-6,8,10-11,23H,7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVXGGQQBDPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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